2-tert-butyl-4H-pyran-4-one

Catalog No.
S840048
CAS No.
74628-14-1
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-butyl-4H-pyran-4-one

CAS Number

74628-14-1

Product Name

2-tert-butyl-4H-pyran-4-one

IUPAC Name

2-tert-butylpyran-4-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3

InChI Key

HPQDXFURVAGLJK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=O)C=CO1

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CO1

Organic Synthesis

Summary: In organic chemistry, 2-tert-butylpyran-4-one serves as a precursor for synthesizing various fine chemicals, additives, UV absorbers, and polymerization inhibitors. Its reactivity is exploited in alkylation reactions to produce derivatives with desired functional groups.

Methods: The compound is typically involved in alkylation reactions with p-cresol and tert-butyl alcohol. An efficient catalyst, such as a deep eutectic solvent (DES), is used to lower the reaction energy barrier and enable milder reaction conditions .

Results: The optimized reaction parameters lead to the successful synthesis of 2-tert-butyl-4-methylphenol, a compound with wide industrial applications. The process demonstrates good catalyst recycle performance and mild reaction conditions .

Catalysis

Summary: 2-tert-butylpyran-4-one is involved in catalytic processes where it acts as an intermediate or a ligand to facilitate various chemical transformations, enhancing reaction rates and selectivity.

Methods: The compound is used in conjunction with other catalysts to promote specific reactions. For example, it can be part of a catalytic system that includes hydrogen-bonding acceptors and donors to optimize alkylation reactions .

Results: The use of 2-tert-butylpyran-4-one in catalysis leads to more efficient synthesis routes for target molecules, with improved yields and reduced side reactions .

Medicinal Chemistry

Summary: In medicinal chemistry, 2-tert-butylpyran-4-one derivatives are synthesized for their potential biological activity. These derivatives are often used as intermediates in the synthesis of pharmaceuticals.

Methods: Multi-step synthetic routes are employed, starting from piperazine precursors, to create derivatives that can be further modified for drug development.

Results: The synthesized derivatives exhibit diverse molecular structures and are characterized by techniques such as FT-IR, NMR, and LCMS. They hold promise for the development of new therapeutic agents.

Biologically Active Derivatives Synthesis

Summary: This application involves synthesizing new biologically active derivatives where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to various secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Methods: The synthesis process includes creating a covalent bridge between the pyrocatechol moiety and the target molecules, followed by structural analysis using X-ray diffraction .

Results: The resulting compounds exhibit potential biological activity, with their structures confirmed by X-ray diffraction .

Asymmetric N-Heterocycle Synthesis

Summary: “2-(tert-Butyl)-4H-pyran-4-one” is used in the synthesis of N-heterocycles via sulfinimines, contributing to the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Methods: The synthesis employs tert-butanesulfinamide mediated asymmetric methods, providing general access to these cyclic amines .

Results: The methodology yields chiral 2-substituted 4-, 5-, and 6-membered cyclic amines with good diastereoselectivities .

Protein-Excipient Interaction Studies

Summary: The compound is studied for its impact on biopharmaceutical formulations, particularly its interactions with proteins and various excipients .

Methods: Analytical techniques such as spectroscopy are used to investigate the interactions between model proteins and excipients in the presence of tert-butyl alcohol .

Results: The study provides insights into the stabilization mechanisms of proteins in pharmaceutical formulations .

Alkyl Halide Synthesis

Summary: “2-(tert-Butyl)-4H-pyran-4-one” is involved in the synthesis of alkyl halides, such as tert-butyl chloride, through SN1 reactions .

Methods: The synthesis involves reacting the corresponding alcohol with a hydrogen halide in an SN1 reaction .

Results: The reaction produces tert-butyl chloride, a compound used in various industrial applications .

2-tert-butyl-4H-pyran-4-one is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and a carbonyl group. Its chemical structure can be represented as C10H14O2, featuring a tert-butyl group at the 2-position and a carbonyl group at the 4-position of the pyran ring. This compound is part of the larger class of pyranones, which are known for their diverse chemical properties and biological activities.

The molecular structure of 2-tert-butyl-4H-pyran-4-one can be depicted as follows:

text
O / \ C C / \ C C | |C(C) C

This compound exhibits unique reactivity patterns due to the presence of the carbonyl group and the tert-butyl substituent, which influence its chemical behavior in various reactions.

Typical of pyranones. These include:

  • Condensation Reactions: The compound can undergo condensation with various nucleophiles, leading to the formation of more complex molecules. For instance, it can react with amines or alcohols to form derivatives through nucleophilic attack on the carbonyl carbon.
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group enhances the electron density on the pyran ring, making it susceptible to electrophilic substitution reactions.
  • Decarboxylation: When subjected to strong acids or heat, it may undergo decarboxylation, resulting in smaller pyran derivatives.

Research has indicated that 2-tert-butyl-4H-pyran-4-one exhibits various biological activities, including:

  • Antioxidant Properties: This compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.
  • Antimicrobial Activity: Studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: Preliminary research indicates that it may help mitigate inflammation, which could be beneficial in treating inflammatory diseases.

The synthesis of 2-tert-butyl-4H-pyran-4-one can be achieved through several methods:

  • Decarboxylative Condensation: This method involves the reaction of β-keto acids with tert-butyl groups under acidic conditions, leading to the formation of the pyranone structure. Tf2O (trifluoromethanesulfonic anhydride) is often used as a catalyst to facilitate this reaction .
  • Aldol Condensation: Another approach is through aldol condensation reactions involving appropriate aldehydes and ketones that lead to the formation of pyranone derivatives.
  • Cyclization Reactions: The cyclization of suitable precursors containing both carbonyl and alcohol functionalities can yield 2-tert-butyl-4H-pyran-4-one directly.

2-tert-butyl-4H-pyran-4-one has several notable applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in drug development, particularly in creating new antimicrobial and anti-inflammatory agents.
  • Agriculture: Its potential as a natural pesticide or herbicide is under investigation.
  • Chemical Industry: It serves as an intermediate in synthesizing various fine chemicals and materials.

Interaction studies with 2-tert-butyl-4H-pyran-4-one have focused on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and enzymes, potentially modulating their activity. For example, studies have explored its binding affinity with specific receptors involved in inflammatory pathways.

Several compounds share structural similarities with 2-tert-butyl-4H-pyran-4-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-methyl-4H-pyran-4-oneMethyl group at position 2Lower steric hindrance compared to tert-butyl
6-methyl-4H-pyran-4-oneMethyl group at position 6Exhibits different biological activities
2,6-di-tert-butyl-4H-pyran-4-oneTwo tert-butyl groupsIncreased lipophilicity and stability
5-hydroxy-2-methyl-4H-pyran-4-oneHydroxy group at position 5Enhanced solubility and potential bioactivity

The uniqueness of 2-tert-butyl-4H-pyran-4-one lies in its specific combination of steric bulk from the tert-butyl group and its reactivity profile, which differentiates it from other similar compounds.

2-tert-butyl-4H-pyran-4-one represents a substituted pyran-4-one derivative with the molecular formula carbon nine hydrogen twelve oxygen two and a molecular weight of 152.19 grams per mole [1]. This compound belongs to the gamma-pyrone class of heterocyclic organic compounds, characterized by a six-membered oxygen-containing ring with a ketone functional group at the 4-position [1]. The core structural framework consists of a 4H-pyran-4-one scaffold, which is also known as gamma-pyrone, featuring an unsaturated pyran ring with a carbonyl group positioned at carbon-4 [2].

The compound exhibits specific structural characteristics that distinguish it from other pyran-4-one derivatives [1]. The tert-butyl substituent at position 2 introduces significant steric bulk, consisting of a quaternary carbon center bonded to three methyl groups [3]. This bulky alkyl group substantially influences the molecular geometry and electronic properties of the heterocyclic system [1]. The presence of the tert-butyl group at the 2-position creates a substitution pattern that affects both the chemical reactivity and physical properties of the molecule [4].

PropertyValueReference
Molecular FormulaC₉H₁₂O₂ [1]
Molecular Weight (g/mol)152.19 [1]
Exact Mass (Da)152.083729621 [1]
Heavy Atom Count11 [1]
Hydrogen Bond Acceptor Count2 [1]
Hydrogen Bond Donor Count0 [1]
Rotatable Bond Count1 [1]
Topological Polar Surface Area (Ų)26.3 [1]

The heterocyclic ring system exhibits characteristic features of the pyran-4-one family, with the oxygen atom occupying position 1 of the six-membered ring and the carbonyl functionality positioned at carbon-4 [5] [2]. The aromatic character of the system is maintained through conjugation between the carbonyl group and the double bonds within the ring structure [6]. The compound demonstrates typical properties associated with gamma-pyrones, including planarity of the ring system and specific electronic distribution patterns [7].

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature guidelines, the preferred name for this compound is 2-tert-butylpyran-4-one [1]. The systematic naming follows established protocols for heterocyclic compounds, where the pyran ring system serves as the parent structure and the tert-butyl group is designated as a substituent at position 2 [8] [9]. The International Union of Pure and Applied Chemistry Blue Book specifically recognizes "tert-butyl" as a preferred prefix for the tertiary butyl group, represented by the formula carbon(carbon-hydrogen three)three [8].

The naming convention incorporates several key elements that reflect the structural characteristics of the molecule [9]. The base name "pyran-4-one" indicates the six-membered heterocyclic ring containing one oxygen atom with a ketone functional group at position 4 [5]. The prefix "2-tert-butyl" specifies the location and nature of the alkyl substituent, with the numeral "2" indicating the position of attachment on the pyran ring [8]. The term "4H" in the full name "2-tert-butyl-4H-pyran-4-one" denotes the specific tautomeric form and hydrogen positioning within the ring system [1].

Alternative systematic names for this compound include 2-(1,1-dimethylethyl)-4H-pyran-4-one, which represents the fully systematic approach to naming the tert-butyl substituent [10]. However, the International Union of Pure and Applied Chemistry guidelines favor the retention of "tert-butyl" as a preferred prefix due to its widespread acceptance and clarity in chemical nomenclature [8] [9]. The compound is also registered under the Chemical Abstracts Service number 74628-14-1, providing a unique identifier for database searches and chemical documentation [4] [1].

Stereochemistry and Isomerism

2-tert-butyl-4H-pyran-4-one exhibits specific stereochemical characteristics that are important for understanding its three-dimensional structure and potential biological activity [1]. The compound contains no defined stereocenters, as confirmed by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the molecule displays no defined bond stereocenters, with both defined and undefined bond stereocenter counts equal to zero [1]. This absence of stereogenic centers indicates that the compound exists as a single stereoisomeric form without optical activity.

The planar nature of the pyran-4-one ring system contributes to the overall stereochemical profile of the molecule [11]. The aromatic character of the heterocyclic core restricts rotation around the ring bonds, maintaining a rigid planar geometry [7]. The tert-butyl substituent at position 2 adopts a specific spatial orientation relative to the ring plane, with the bulky alkyl group extending outward from the heterocyclic system [1]. This three-dimensional arrangement influences the molecular interactions and packing behavior in crystalline states.

Regarding isomerism, 2-tert-butyl-4H-pyran-4-one can be compared to other structural isomers within the pyran-4-one family [2]. The compound is structurally related to 4H-pyran-4-one, also known as gamma-pyrone, which serves as the unsubstituted parent structure [2] [12]. Positional isomers can be formed by varying the location of the tert-butyl substituent on the pyran ring, though such compounds have different chemical and physical properties [1]. The specific 2-substitution pattern in 2-tert-butyl-4H-pyran-4-one provides unique characteristics compared to isomers with substituents at other ring positions.

Comparison with Related Pyran-4-one Derivatives

2-tert-butyl-4H-pyran-4-one belongs to a diverse family of pyran-4-one derivatives that share the common gamma-pyrone core structure but differ in their substitution patterns and resulting properties [13] [14]. The parent compound, 4H-pyran-4-one, possesses the molecular formula carbon five hydrogen four oxygen two with a molecular weight of 96.08 grams per mole [6] [5]. This unsubstituted gamma-pyrone serves as the fundamental structural unit from which various derivatives are synthesized through substitution reactions [2].

A closely related derivative is 2-tert-butyl-6-methyl-4H-pyran-4-one, which contains both a tert-butyl group at position 2 and a methyl group at position 6 [15] [16]. This compound has the molecular formula carbon ten hydrogen fourteen oxygen two and a molecular weight of 166.22 grams per mole [16]. The presence of both substituents creates a more sterically hindered environment around the pyran ring compared to the mono-substituted 2-tert-butyl derivative [17]. Research has demonstrated that such disubstituted pyran-4-ones exhibit different reactivity patterns in cycloaddition reactions and other transformations [17].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural Features
4H-pyran-4-one (parent)C₅H₄O₂96.08108-97-4Unsubstituted γ-pyrone
2-tert-butyl-4H-pyran-4-oneC₉H₁₂O₂152.1974628-14-1tert-butyl at position 2
2-tert-butyl-6-methyl-4H-pyran-4-oneC₁₀H₁₄O₂166.22225378-47-2tert-butyl at position 2, methyl at position 6
Tetrahydro-4H-pyran-4-oneC₅H₈O₂116.1229943-42-8Saturated pyran ring

Tetrahydro-4H-pyran-4-one represents another important structural variant where the pyran ring is fully saturated, resulting in the molecular formula carbon five hydrogen eight oxygen two [18] [19]. This saturated analog lacks the aromatic character of the unsaturated pyran-4-one derivatives and exhibits different chemical reactivity patterns [18]. The tetrahydro derivative serves as an important synthetic intermediate in organic chemistry and has applications in medicinal chemistry as a scaffold for drug development [18].

The substitution pattern significantly influences the electronic properties and reactivity of pyran-4-one derivatives [14] [20]. Electron-donating groups such as alkyl substituents can activate the ring toward electrophilic attack, while electron-withdrawing groups have the opposite effect [21]. The tert-butyl group in 2-tert-butyl-4H-pyran-4-one provides steric hindrance that can influence reaction selectivity and product formation in synthetic transformations [17].

Computational Representations (Simplified Molecular Input Line Entry System, International Chemical Identifier, 3D Models)

The computational representation of 2-tert-butyl-4H-pyran-4-one utilizes several standardized molecular description formats that enable digital storage, retrieval, and manipulation of structural information [22] [23]. The Simplified Molecular Input Line Entry System notation for this compound is represented as carbon carbon(carbon)(carbon)carbon one equals carbon carbon(equals oxygen)carbon equals carbon oxygen one, which encodes the complete molecular connectivity and atom types in a linear text format [1]. This Simplified Molecular Input Line Entry System string provides a concise representation that can be processed by computational chemistry software for structure generation and property prediction [22] [24].

The International Chemical Identifier representation offers another standardized format for molecular description, with the full identifier being International Chemical Identifier equals one S forward slash carbon nine hydrogen twelve oxygen two forward slash c one minus nine(two,three)eight minus six minus seven(ten)four minus five minus eleven minus eight forward slash h four minus six hydrogen,one minus three hydrogen three [1]. This International Chemical Identifier string provides a hierarchical description of the molecular structure that includes connectivity information and can be used for database searches and chemical informatics applications [23]. The corresponding International Chemical Identifier Key, hydrogen phosphorus quinoline dimethyl xylose furanyl valine alanine glycine leucine jasmonic ketone minus undefined hydrogen fluorine fluorine fluorine alanine oxygen tyrosine serine alanine minus asparagine, serves as a fixed-length identifier derived from the full International Chemical Identifier [1].

Representation TypeValueReference
Simplified Molecular Input Line Entry SystemCC(C)(C)C1=CC(=O)C=CO1 [1]
International Chemical IdentifierInChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 [1]
International Chemical Identifier KeyHPQDXFURVAGLJK-UHFFFAOYSA-N [1]
MDL NumberMFCD16658751 [4]

Three-dimensional molecular models can be generated from these linear representations using computational chemistry software and molecular modeling tools [22] [25]. The conversion from Simplified Molecular Input Line Entry System strings to three-dimensional coordinates involves conformational sampling and energy minimization to produce reasonable molecular geometries [24]. Modern computational approaches utilize force field methods or quantum mechanical calculations to optimize the three-dimensional structure and predict molecular properties [26]. The Cambridge Structural Database Python Application Programming Interface and similar tools enable the generation of three-dimensional conformers from Simplified Molecular Input Line Entry System input, incorporating knowledge from experimentally determined crystal structures [22].

While specific odor characteristics for 2-tert-butyl-4H-pyran-4-one are not extensively documented in the literature, related pyran-4-one compounds are known to possess distinctive aromatic properties. The parent compound 4H-pyran-4-one exhibits a warm, slightly pungent, hay-like herbaceous odor of moderate to poor tenacity [5]. The tert-butyl substitution at the 2-position may modify these olfactory characteristics, though specific studies on the odor profile of this particular derivative are not available in the current literature.

Melting and Boiling Points

The melting point and boiling point of 2-tert-butyl-4H-pyran-4-one are not specifically reported in the available literature [2] [3]. This absence of precise thermal transition data represents a significant gap in the physicochemical characterization of this compound. For reference, the parent compound 4H-pyran-4-one has a melting point range of 32-34°C and a boiling point of 210-215°C [6] [5], while related tetrahydro-4H-pyran-4-one derivatives exhibit different thermal properties with boiling points around 166-166.5°C [7] [8].

The lack of reported melting and boiling point data for 2-tert-butyl-4H-pyran-4-one may be attributed to its thermal sensitivity and potential decomposition at elevated temperatures, as observed in related pyran-4-one derivatives. Thermal analysis studies on similar compounds have shown decomposition temperatures as low as 37-104°C for certain substituted pyran-4-one derivatives [9], suggesting that traditional melting and boiling point determinations may be complicated by thermal decomposition processes.

Solubility Profile in Various Solvents

The solubility characteristics of 2-tert-butyl-4H-pyran-4-one demonstrate typical behavior for substituted pyran-4-one compounds. The compound is soluble in organic solvents, particularly ethanol and methanol , which is consistent with its lipophilic nature due to the presence of the tert-butyl group. This solubility profile is supported by its calculated LogP value of 2.06 [4], indicating moderate lipophilicity.

The aqueous solubility of 2-tert-butyl-4H-pyran-4-one is not specifically documented in the available literature. However, the compound's structural characteristics, including the presence of the bulky tert-butyl group and the relatively hydrophobic pyran ring system, suggest limited water solubility. The polar surface area of 26 Ų [4] indicates some degree of polarity, primarily due to the carbonyl oxygen and the ether oxygen in the pyran ring, which may provide minimal water interaction.

Related pyran-4-one derivatives show varied solubility patterns. The parent compound 4H-pyran-4-one is slightly soluble in water but readily dissolves in alcohol and oils [5]. The tert-butyl substitution would be expected to further reduce water solubility while enhancing solubility in non-polar and moderately polar organic solvents.

Spectroscopic Characteristics

Ultraviolet-Visible Absorption and Fluorescence

The ultraviolet-visible spectroscopic properties of 2-tert-butyl-4H-pyran-4-one are characterized by absorption in the UV region, typically around 350-370 nm [11] [12]. This absorption is primarily associated with the conjugated enone system present in the pyran-4-one framework, which creates electronic transitions between the ground state and excited electronic states.

Fluorescence emission properties of related 2-tert-butyl-substituted pyran-4-one derivatives demonstrate interesting photophysical behavior. Studies on 2-tert-butyl-6-methyl-4H-pyran-4-one and similar compounds show blue fluorescence in alcoholic solvents with quantum yields ranging from 1.4% to 3.6% [11]. The emission exhibits solvatochromic behavior, with fluorescence intensity significantly increasing in protic solvents compared to aprotic polar solvents like dimethyl sulfoxide.

The largest Stokes shifts (67-71 nm) are observed in methanol and ethanol, attributed to specific solvation of the carbonyl oxygen in the excited state through intramolecular charge transfer processes [11]. This solvatochromic behavior distinguishes pyran-4-one derivatives from related merocyanine dyes and represents a unique photophysical property of this compound class.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational signatures for 2-tert-butyl-4H-pyran-4-one. The most diagnostic feature is the carbonyl stretch at approximately 1639 cm⁻¹ [11] [13], which is characteristic of the α,β-unsaturated ketone system in the pyran-4-one ring. This frequency is consistent with the conjugated nature of the carbonyl group within the heterocyclic framework.

Additional significant IR absorptions include C-H stretching vibrations from the tert-butyl group appearing in the 2800-3000 cm⁻¹ region [11], specifically observed at 2962, 2907, and 2870 cm⁻¹. The pyran ring vibrations contribute to the fingerprint region of the spectrum, with characteristic absorptions around 1564 cm⁻¹ and other ring-specific modes [11].

The out-of-plane deformation modes of the pyran ring system are expected to appear at lower frequencies, with microwave spectroscopy studies on related compounds indicating fundamental vibrations near 100 cm⁻¹ [14]. These low-frequency modes are crucial for understanding the molecular flexibility and conformational behavior of the compound.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for 2-tert-butyl-4H-pyran-4-one. The tert-butyl group typically appears as a singlet at 1.23 ppm integrating for 9H [11], representing the three equivalent methyl groups. The vinylic protons of the pyran ring system appear in the downfield region, with signals typically observed around 5.6-5.8 ppm for the ring protons [11].

¹³C NMR spectroscopy provides detailed information about the carbon framework. The carbonyl carbon resonates at approximately 180.5 ppm [11], consistent with an α,β-unsaturated ketone system. The tert-butyl carbons appear as characteristic signals with the quaternary carbon around 35-40 ppm and the methyl carbons around 28 ppm [11]. The pyran ring carbons distribute across the aromatic region, typically between 100-170 ppm, depending on their specific electronic environment within the conjugated system.

The NMR spectral patterns are consistent with the expected symmetry and electronic structure of the compound, providing definitive structural confirmation and purity assessment capabilities.

Mass Spectrometry

Mass spectrometry of 2-tert-butyl-4H-pyran-4-one exhibits the molecular ion peak at m/z 152 [2] [3], corresponding to the molecular formula C₉H₁₂O₂. This molecular ion peak serves as the base peak in the mass spectrum, indicating the relative stability of the molecular ion under electron impact conditions.

The fragmentation pattern would be expected to show characteristic losses associated with the tert-butyl group, including loss of 57 mass units (C₄H₉) to give a fragment at m/z 95, and further fragmentation of the pyran ring system. The electron impact ionization conditions typically employed in mass spectrometry analysis provide sufficient energy to induce these characteristic fragmentation processes.

High-resolution mass spectrometry would provide precise molecular weight determination, confirming the molecular formula and enabling detection of any structural isomers or impurities. The exact mass calculated for C₉H₁₂O₂ is 152.0837 Da, allowing for precise mass accuracy measurements in contemporary mass spectrometric analyses.

Thermal Stability and Decomposition

The thermal stability of 2-tert-butyl-4H-pyran-4-one is limited, with the compound being stable under ambient conditions but susceptible to decomposition at elevated temperatures [9]. Thermogravimetric analysis (TGA) studies on related pyran-4-one derivatives reveal that these compounds exhibit decomposition temperatures as low as 37-104°C, significantly lower than might be expected for organic compounds of similar molecular weight [9].

The thermal decomposition process is characterized by high rates of thermal instability, making traditional thermal analysis challenging. The compound is stable when stored properly at room temperature under inert atmosphere conditions, but exposure to heat, light, or oxidizing agents can initiate decomposition processes [9].

Differential scanning calorimetry (DSC) analysis would be expected to reveal the thermal transitions and decomposition onset temperatures, though the relatively low decomposition temperature may limit the utility of conventional thermal analysis techniques. The thermal sensitivity of pyran-4-one derivatives has been attributed to the inherent reactivity of the α,β-unsaturated ketone system and the potential for ring-opening reactions under thermal stress.

Pyrolysis studies on related pyran-4-one compounds indicate that thermal decomposition can produce various smaller molecular fragments, including acetylene, carbon monoxide, and other volatile organic compounds [15]. The specific decomposition pathway for 2-tert-butyl-4H-pyran-4-one would depend on the temperature and atmospheric conditions during heating.

Electrochemical Properties

The electrochemical behavior of 2-tert-butyl-4H-pyran-4-one is characterized by reversible oxidation processes typical of pyran-4-one derivatives [16] [17]. Cyclic voltammetry studies on related compounds reveal two reversible oxidation steps associated with the one-electron oxidations of the pyranylidene unit [16]. These oxidation processes result in the formation of stable radical cation and dication species.

The oxidation potentials are expected to be moderate, falling within the range typically observed for substituted pyran-4-one compounds. The tert-butyl substitution at the 2-position may influence the oxidation behavior by providing electron-donating effects that could lower the oxidation potential compared to unsubstituted derivatives.

Reduction behavior is typically irreversible and involves the carbonyl group and the conjugated pyran ring system [16]. The reduction processes are generally more complex than oxidation, often leading to irreversible chemical changes in the molecule structure.

Electrochemical stability studies indicate that the compound can form stable electrochemical intermediates under controlled conditions, making it potentially useful in electrochemical applications. The electron transfer processes involve primarily the pyranylidene unit, with the tert-butyl group serving as a stabilizing substituent that may enhance the electrochemical reversibility [16].

XLogP3

1.8

Wikipedia

2-tert-Butyl-4H-pyran-4-one

Dates

Last modified: 08-16-2023

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